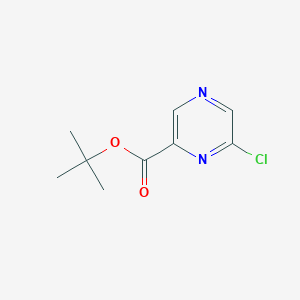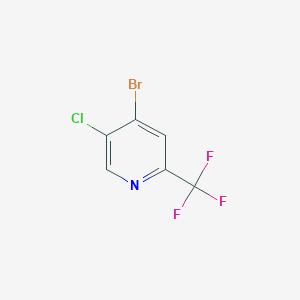![molecular formula C12H10O6 B13979603 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid CAS No. 7475-02-7](/img/structure/B13979603.png)
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.204 g/mol . It is known for its unique structure, which includes an acetyloxy group attached to a phenyl ring and a propanedioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid typically involves the reaction of benzaldehyde derivatives with malonic acid in the presence of acetic anhydride . The reaction conditions often include the use of a catalyst, such as piperidine, and heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid can be compared with similar compounds, such as:
Benzaldehyde derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.
Malonic acid derivatives: These compounds have a similar propanedioic acid moiety but differ in their substituents.
The uniqueness of this compound lies in its combination of an acetyloxy group and a propanedioic acid moiety, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
7475-02-7 |
|---|---|
Molekularformel |
C12H10O6 |
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
2-[(2-acetyloxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H10O6/c1-7(13)18-10-5-3-2-4-8(10)6-9(11(14)15)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KKPBBYXBMUJZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


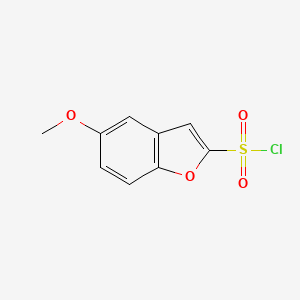
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
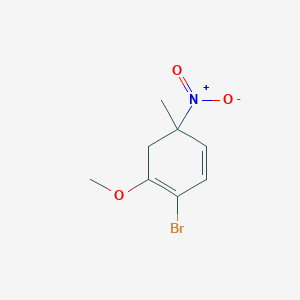
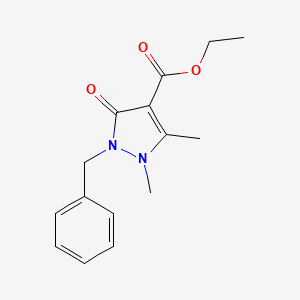
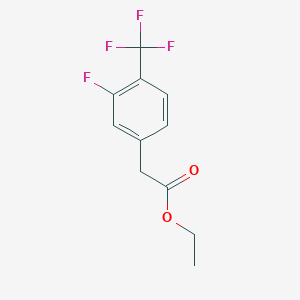
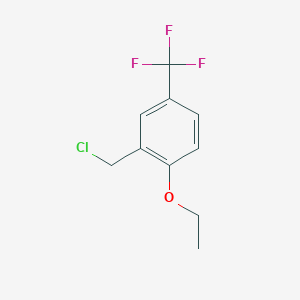
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
